内啡肽2
描述
内啡肽-2 是一种内源性阿片类肽,是两种已知内啡肽之一。其氨基酸序列为L-酪氨酸-L-脯氨酸-L-苯丙氨酸-L-苯丙氨酰胺 。该化合物是 μ-阿片受体的强亲和力、高选择性激动剂。内啡肽-2 主要存在于脊髓和下脑干,在疼痛调节中起着重要作用 .
科学研究应用
内啡肽-2 具有多种科学研究应用:
化学: 用作研究肽合成和修饰的模型化合物。
生物学: 研究其在疼痛调节和神经传递中的作用。
医学: 探索其作为一种潜在的止痛药,与传统阿片类药物相比具有更少的副作用。
工业: 用于开发新的疼痛管理疗法和药物递送系统 .
作用机制
内啡肽-2 通过与 μ-阿片受体结合发挥其作用。这种结合抑制神经递质的释放,导致神经元兴奋性降低和疼痛感知减弱。此外,内啡肽-2 诱导强啡肽 A 和 [Met]脑啡肽的释放,它们分别激活 κ- 和 δ-阿片受体。这种多受体激活有助于其镇痛作用 .
类似化合物:
内啡肽-1: 另一种内源性阿片类肽,其序列为 L-酪氨酸-L-脯氨酸-L-色氨酸-L-苯丙氨酰胺。它在大脑和上脑干中更为普遍。
β-内啡肽: 一种具有更广泛受体亲和力的较长肽。
强啡肽 A: 主要激活 κ-阿片受体的阿片类肽
内啡肽-2 的独特性: 内啡肽-2 由于其对 μ-阿片受体的高选择性和亲和力而独一无二,使其成为一种有效的镇痛剂,具有潜在的更少副作用。它在脊髓和下脑干中的普遍性也将其与在脑中更集中的内啡肽-1 区分开来 .
生化分析
Biochemical Properties
Endomorphin-2 has a high affinity and selectivity for the μ-opioid receptor . It interacts with this receptor, binding it exclusively and strongly . This interaction is crucial for its role in biochemical reactions .
Cellular Effects
Endomorphin-2 exerts significant effects on various types of cells and cellular processes . It influences cell function by inducing the release of dynorphin A and [Met]enkephalin in the spinal cord and brain . This action activates the κ- and δ-opioid receptors, respectively, and a portion of the analgesic effects of Endomorphin-2 is dependent on this action .
Molecular Mechanism
Endomorphin-2 exerts its effects at the molecular level through its high affinity and selectivity for the μ-opioid receptor . It binds to this receptor exclusively and strongly . This binding interaction is crucial for its mechanism of action .
Temporal Effects in Laboratory Settings
Endomorphin-2 has been shown to exert potent anti-inflammatory effects in both acute and chronic peripheral inflammation . Endomorphin-2 itself is very unstable in vivo, with an in vitro half-life of less than 5 min in rat brain homogenate .
Dosage Effects in Animal Models
Endomorphin-2 produces analgesia in animals . The distinguished antinociceptive property of Endomorphin-2 in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .
Metabolic Pathways
Endomorphin-2 is involved in the opioid peptide family’s metabolic pathways . It interacts with the μ-opioid receptor, which is crucial for its role in these pathways .
Transport and Distribution
Endomorphin-2 is distributed throughout the central and peripheral nervous systems . It is mainly detected in the spinal cord and lower brainstem .
Subcellular Localization
Endomorphin-2 is located within the mammalian central nervous system and immune tissues . Its subcellular localization and any effects on its activity or function are crucial for its role in many major physiological processes .
准备方法
合成路线和反应条件: 内啡肽-2 的合成涉及固相肽合成 (SPPS)。该过程通常从将第一个氨基酸连接到树脂开始,然后依次添加受保护的氨基酸。除去保护基,肽从树脂上裂解。最终产物通过高效液相色谱 (HPLC) 纯化 .
工业生产方法: 内啡肽-2 的工业生产遵循与实验室合成类似的原理,但规模更大。通常使用自动化肽合成仪来提高效率和产量。该过程涉及严格的质量控制措施,以确保最终产品的纯度和一致性 .
化学反应分析
反应类型: 内啡肽-2 可以经历各种化学反应,包括:
氧化: 该反应可以在酪氨酸残基上发生,导致形成二酪氨酸。
还原: 还原反应不太常见,但可能涉及二硫键的还原,如果存在的话。
常见试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇 (DTT) 等还原剂。
取代: 在受控条件下,各种氨基酸衍生物.
主要产物:
氧化: 二酪氨酸和其他氧化衍生物。
还原: 还原肽形式。
取代: 具有修饰氨基酸序列的肽类似物.
相似化合物的比较
Endomorphin-1: Another endogenous opioid peptide with the sequence L-Tyrosyl-L-prolyl-L-tryptophyl-L-phenylalaninamide. It is more prevalent in the brain and upper brainstem.
β-Endorphin: A longer peptide with broader receptor affinity.
Dynorphin A: An opioid peptide that primarily activates the κ-opioid receptor
Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415506 | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
141801-26-5 | |
Record name | Endomorphin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Endomorphin-2?
A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].
Q2: How does Endomorphin-2 interact with the MOPr?
A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.
Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?
A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].
Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?
A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].
Q5: Does Endomorphin-2 interact with other receptors besides MOPr?
A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].
Q6: What is the molecular formula and weight of Endomorphin-2?
A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.
Q7: Is there any spectroscopic data available for Endomorphin-2?
A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].
Q8: How do structural modifications impact the activity of Endomorphin-2?
A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].
Q9: What is the significance of the C-terminal amide group in Endomorphin-2?
A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].
Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?
A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].
Q11: What is known about the stability of Endomorphin-2?
A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.
Q12: Are there strategies to improve the stability of Endomorphin-2?
A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.
Q13: What is the metabolic fate of Endomorphin-2?
A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].
Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?
A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].
Q15: What other physiological effects have been observed with Endomorphin-2?
A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].
Q16: Is there evidence of resistance developing to Endomorphin-2?
A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.
Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?
A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。